
2-(Ethoxymethylidene)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethylidene)hexanal is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of an ethoxymethylidene group attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)hexanal typically involves the reaction of hexanal with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethoxymethylidene)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(Ethoxymethylidene)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 2-(Ethoxymethylidene)hexanal exerts its effects involves several molecular targets and pathways:
Cell Membrane Disruption: The compound can disrupt cell membrane synthesis, leading to increased membrane permeability.
Oxidative Stress: It induces oxidative stress by increasing the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.
Mitochondrial Dysfunction: The compound affects mitochondrial function, leading to reduced activity of key enzymes involved in energy production.
Comparación Con Compuestos Similares
Hexanal: A simple aldehyde with similar structural features but lacking the ethoxymethylidene group.
2-Butyl-3-ethoxyacrolein: Another compound with an ethoxymethylidene group but different alkyl chain length
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial contexts .
Propiedades
Número CAS |
21037-73-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(ethoxymethylidene)hexanal |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-9(7-10)8-11-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LWAOQPVNHJWAPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=COCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


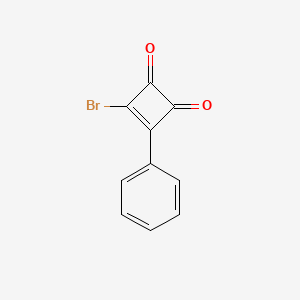
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
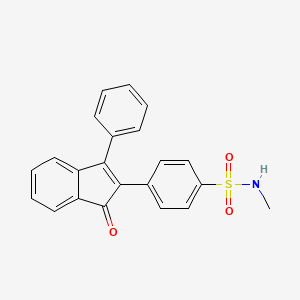

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

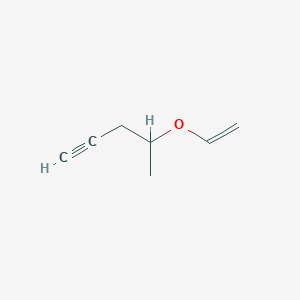
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
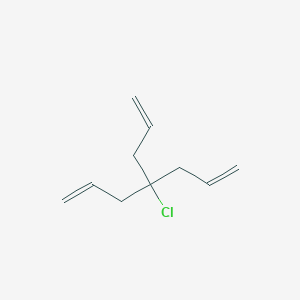

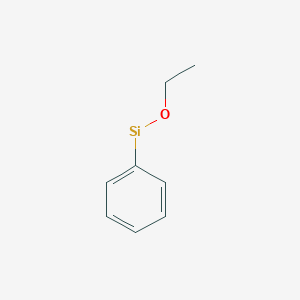
![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
